![molecular formula C21H23N3O2S2 B2926874 3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252889-34-1](/img/structure/B2926874.png)
3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is an interesting structure that merges features of thieno[3,2-d]pyrimidinone and dihydroquinoline. It offers a diverse range of reactivity due to the presence of multiple functional groups, making it valuable in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize this compound, one approach starts with a thieno[3,2-d]pyrimidinone scaffold. The sulfanyl group is introduced via a nucleophilic substitution reaction using 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylthiol. Butylation of the thieno[3,2-d]pyrimidinone core completes the synthesis. Careful control of temperature, solvent, and pH is crucial to ensure high yields and purity.
Industrial Production Methods
For large-scale industrial production, optimizing the reaction conditions to maximize yield and minimize by-products is essential. This often involves the use of automated reactors and continuous flow systems to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation at the sulfanyl group, producing sulfoxides or sulfones.
Reduction: : Reduction reactions can target the oxoethyl or the quinoline ring, leading to various reduced forms.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the thieno[3,2-d]pyrimidinone core or the quinoline ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typical oxidants.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: : Halogenated derivatives and organometallic reagents facilitate substitution reactions under controlled temperatures and specific solvents.
Major Products
Sulfoxides and Sulfones: from oxidation.
Alcohols and amines: from reduction reactions.
Functionalized derivatives: depending on the substitution reaction.
Aplicaciones Científicas De Investigación
The compound has diverse applications:
Chemistry: : Useful as an intermediate in synthesizing complex organic molecules.
Biology: : Potential as a biochemical probe due to its unique structural features.
Medicine: : Investigated for its possible therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Used in materials science for developing novel polymers and coatings.
Mecanismo De Acción
Effects and Pathways
In biological systems, the compound interacts with various molecular targets, possibly through its quinoline and thieno[3,2-d]pyrimidinone moieties. These interactions may inhibit or activate specific enzymes or receptors, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidinones: : Share the core structure but lack the quinoline moiety.
Quinolines: : Have the quinoline ring but differ in their functional group arrangements.
Thienopyrimidin-4(3H)-ones: : Differ in substitution patterns but share the core structure.
Uniqueness
What sets 3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one apart is its combination of multiple reactive groups and structural motifs, which confer a unique spectrum of reactivity and biological activity.
This compound is a powerhouse of potential in several research domains, offering a blend of structural complexity and versatility
Propiedades
IUPAC Name |
3-butyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-2-3-11-24-20(26)19-16(10-13-27-19)22-21(24)28-14-18(25)23-12-6-8-15-7-4-5-9-17(15)23/h4-5,7,9-10,13H,2-3,6,8,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXCCDZNQHHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)


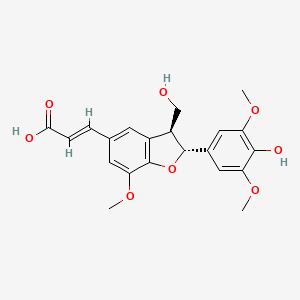
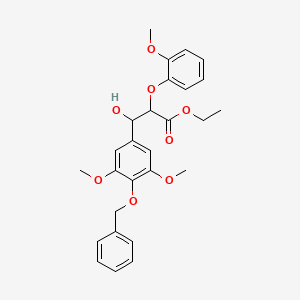
![methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2926799.png)
![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)
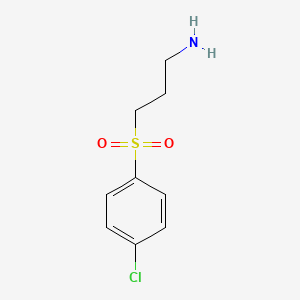
![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)
![ethyl 5-(2-chloroacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)
![2-{[2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B2926809.png)
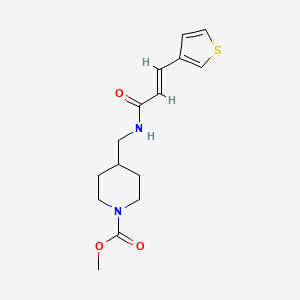
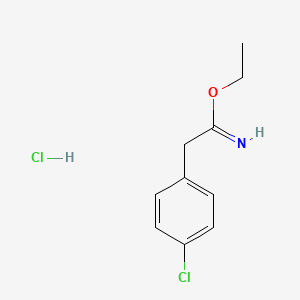
![N-Methyl-N-[2-oxo-2-[(5-propan-2-yl-1,3-thiazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2926814.png)
